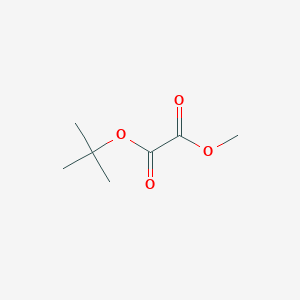

Tert-butyl Methyl Oxalate

Description

Historical Context of Oxalate (B1200264) Ester Utilization

The use of oxalate esters in organic synthesis has a rich history. Early in the nineteenth century, chemists began to explore the reactivity of these compounds. For instance, the reaction between dialkylzinc reagents and oxalate esters to produce α,α-dialkyl-α-hydroxycarboxylate esters was reported by Frankland and Duppa. digitellinc.com This initial work laid the foundation for future investigations into the synthetic utility of oxalate esters. Over the years, their applications have expanded significantly, evolving from simple esterification reactions to more complex transformations. digitellinc.comwikipedia.org

The Significance of Asymmetric Oxalate Esters

Asymmetric oxalate esters, which possess two different alcohol-derived groups, are particularly valuable in organic synthesis. pubtexto.com The differential reactivity of the two distinct ester functionalities allows for selective transformations, making them powerful tools for constructing complex molecules. pubtexto.com This desymmetrization of a symmetric starting material like oxalic acid provides access to versatile building blocks that are crucial for the synthesis of a wide array of important compounds, including pharmaceuticals and natural products. pubtexto.comrsc.org

Conceptual Framework of Chemical Reactivity of Oxalate Esters

The chemical reactivity of oxalate esters is governed by the two adjacent ester groups. These electron-withdrawing groups activate the carbonyl carbons, making them susceptible to nucleophilic attack. smolecule.com Under certain conditions, such as photoredox catalysis, oxalate esters can generate radical intermediates. rsc.orgchemrxiv.org This process often involves a single-electron transfer to the oxalate ester, leading to the formation of a radical anion that can then fragment, typically with the loss of two molecules of carbon dioxide, to generate an alkyl radical. rsc.orgchemrxiv.orgorgsyn.org The stability of the resulting radical plays a crucial role in the efficiency of the C(O)O–C bond cleavage. researchgate.netresearchgate.net This ability to generate radicals under mild conditions has made oxalate esters valuable precursors in a variety of modern synthetic transformations. rsc.orgchemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

2-O-tert-butyl 1-O-methyl oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-7(2,3)11-6(9)5(8)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPUKWSIJCYFLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10465005 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-65-5 | |

| Record name | Tert-butyl Methyl Oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10465005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Studies of Tert Butyl Methyl Oxalate

General Reaction Pathways of Oxalate (B1200264) Esters

Oxalate esters, as derivatives of oxalic acid, are characterized by two adjacent carbonyl groups, which mutually enhance their electrophilicity. Their general reaction pathways are dominated by two principal modes of reactivity: nucleophilic acyl substitution and radical generation.

Nucleophilic Acyl Substitution : Like other esters, oxalates undergo nucleophilic acyl substitution reactions where a nucleophile replaces one of the alkoxy groups (-OR). vanderbilt.educhemistrytalk.org Common reactions include hydrolysis (reaction with water to form a carboxylic acid and an alcohol), transesterification (reaction with an alcohol to exchange alkoxy groups), and aminolysis (reaction with an amine to form an amide). vanderbilt.eduuci.edu These reactions proceed via a tetrahedral addition-elimination mechanism. masterorganicchemistry.com In unsymmetrical oxalates like tert-butyl methyl oxalate, the site of nucleophilic attack can often be controlled.

Radical Generation : Oxalate esters are particularly effective precursors for generating carbon-centered radicals. sioc-journal.cn This transformation is typically initiated by photolysis (cleavage by light) or through single-electron transfer (SET) processes in photoredox catalysis. researchgate.netchemrxiv.org Upon initiation, the oxalate molecule readily undergoes fragmentation, often involving decarboxylation (loss of CO₂) to yield alkyl radicals. researchgate.netrsc.org This property makes oxalates valuable reagents in synthetic organic chemistry for forming carbon-carbon and carbon-heteroatom bonds via radical pathways. sioc-journal.cnchemrxiv.org

Nucleophilic Attack and Ester Cleavage Mechanisms

The reactivity of this compound in nucleophilic acyl substitution is dictated by the presence of two distinct ester groups: a methyl ester and a tert-butyl ester. The mechanism and products of the reaction depend significantly on the nature of the nucleophile and the reaction conditions, particularly the pH.

The general mechanism involves the attack of a nucleophile on one of the electrophilic carbonyl carbons to form a tetrahedral intermediate. This intermediate then collapses, ejecting the more stable leaving group (methoxide or tert-butoxide). vanderbilt.edumasterorganicchemistry.com

However, the tert-butyl group introduces alternative cleavage pathways. While the methyl ester group typically undergoes a standard bimolecular nucleophilic acyl substitution (BAc2 mechanism), the tert-butyl ester can be cleaved under acidic conditions via a unimolecular mechanism involving the cleavage of the alkyl-oxygen bond (AAL1 mechanism). This is facilitated by the formation of the stable tert-butyl carbocation. organic-chemistry.org

Furthermore, the tert-butyl ester group can be selectively converted to other functional groups under conditions where the methyl ester remains intact. For instance, treatment with thionyl chloride (SOCl₂) at room temperature selectively converts tert-butyl esters into acid chlorides, while methyl esters are unreactive. nih.gov Similarly, a one-pot synthesis of various esters and amides can be achieved from tert-butyl esters by generating an acid chloride intermediate in situ using reagents like α,α-dichlorodiphenylmethane and a SnCl₂ catalyst. organic-chemistry.org

Table 1: Selective Cleavage Reactions of Tert-butyl Esters

| Reagent(s) | Conditions | Product from Tert-butyl Ester | Reactivity of Methyl Ester | Reference(s) |

|---|---|---|---|---|

| SOCl₂ | Room Temperature | Acid Chloride | Unreactive | nih.gov |

| α,α-dichlorodiphenylmethane, SnCl₂ | Mild | In situ Acid Chloride | Unreactive | organic-chemistry.org |

| Aqueous Acid (e.g., H₃PO₄) | Mild Heat | Carboxylic Acid (via AAL1) | Slower Hydrolysis (BAc2) | organic-chemistry.org |

| Powdered KOH / THF | Ambient Temperature | Carboxylic Acid | Saponified | organic-chemistry.org |

Radical Generation and Pathways

This compound serves as a precursor for the generation of carbon-centered radicals, primarily through photochemical methods. The distinct ester groups can lead to different radical species, and the subsequent pathways these radicals undertake are diverse.

Photolytic Decarboxylation to Alkyl Radicals

Oxalate esters are well-suited for photochemical radical generation due to their stoichiometry, which can yield only radicals and gaseous carbon dioxide upon photolysis. cdnsciencepub.com The process is initiated by the absorption of ultraviolet light, leading to the homolytic cleavage of a C–O bond to form an alkoxycarbonyl radical, which rapidly undergoes decarboxylation. In an oxalate diester, this process occurs twice to release two alkyl radicals and two molecules of CO₂. researchgate.netrsc.org

For this compound, photolysis can generate a tert-butyl radical and a methyl radical. The cleavage is expected to preferentially occur at the tert-butyl C–O bond to generate the more stable tertiary alkyl radical. In the context of visible-light photoredox catalysis, the reaction is often initiated by a single-electron transfer to or from the oxalate, forming a radical anion or cation which then fragments and decarboxylates to produce the alkyl radical. chemrxiv.orgpubtexto.com

Hydrogen Abstraction Processes

Once generated, the primary fate of the highly reactive alkyl radicals is often hydrogen abstraction from a suitable donor, such as the solvent. cdnsciencepub.com The tert-butyl radical, being a relatively stable tertiary radical, is still highly reactive in this regard. Studies on the photolysis of related crowded oxalates, such as di-tert-butylmethyl oxalate, have established that hydrogen abstraction from the solvent (e.g., cyclohexane) is a major decay route for the resulting radicals. cdnsciencepub.com This process leads to the formation of the corresponding alkane (isobutane in the case of the tert-butyl radical) and a new radical derived from the hydrogen donor. The thermodynamic driving force for this reaction is favorable when abstracting from many common organic solvents. rsc.org

Photoelimination Reactions to Alkenes

For oxalate esters that possess hydrogen atoms on the carbon beta to the ester oxygen, a competing photochemical pathway is photoelimination. cdnsciencepub.com The tert-butyl group in this compound contains nine such β-hydrogens. Research has shown that oxalates with reactive β-hydrogens, such as tert-butyl and cumyl oxalates, predominantly undergo photoelimination to produce alkenes. cdnsciencepub.com This reaction avoids the formation of free radicals and instead yields isobutylene (B52900) from the tert-butyl moiety. The exact mechanism can vary but is distinct from the radical decarboxylation pathway.

Table 2: Competing Photochemical Pathways for Tert-butyl Oxalates

| Pathway | Initiating Step | Key Intermediates | Major Products from t-Bu Group | Reference(s) |

|---|---|---|---|---|

| Photolytic Decarboxylation | C-O Bond Homolysis | Tert-butyl radical, CO₂ | Isobutane (B21531) (via H-abstraction) | researchgate.netcdnsciencepub.com |

| Photoelimination | Concerted or Stepwise Elimination | N/A | Isobutylene | cdnsciencepub.com |

Decay Routes of Carbon-Centered Radicals

The carbon-centered radicals generated from the photolysis of this compound have several potential decay routes, which determine the final product distribution. The specific pathway followed depends on the reaction conditions, radical stability, and the presence of other reactive species.

Hydrogen Atom Transfer (HAT) : As discussed, this is a very common pathway where the radical abstracts a hydrogen atom from the solvent or another molecule to form an alkane. cdnsciencepub.comrsc.org

Radical-Radical Coupling : Two radicals can combine to form a new covalent bond. This can involve self-coupling (e.g., two tert-butyl radicals forming 2,2,3,3-tetramethylbutane) or cross-coupling (e.g., a tert-butyl radical and a methyl radical forming neopentane).

Disproportionation : This is a competing pathway to coupling for two radicals. It involves a hydrogen atom transfer from one radical to the other, resulting in an alkane and an alkene (e.g., two tert-butyl radicals could yield isobutane and isobutylene).

Addition to Multiple Bonds : In the presence of unsaturated compounds like alkenes or alkynes, the generated alkyl radical can add across the multiple bond. This Giese-type addition is a powerful C-C bond-forming strategy and is a key application of radical generation from oxalates in modern synthesis. chemrxiv.orgresearchgate.net

Reaction with Molecular Oxygen : If the reaction is not performed under inert conditions, alkyl radicals react rapidly with O₂ to form alkylperoxy radicals, which can lead to a cascade of oxidation reactions. copernicus.org

Oxidation or Reduction (SET) : The alkyl radical itself can be further oxidized to a carbocation or reduced to a carbanion by a suitable photoredox catalyst or other reagents, opening up ionic reaction pathways. chemrxiv.org

Oxalylation Reactions

Oxalylation reactions involving this compound are fundamental to the construction of various organic molecules. These reactions introduce an oxalyl group into a substrate, typically proceeding through the formation of an enolate that attacks the electrophilic carbonyl carbon of the oxalate.

Condensation Reactions with Carbonyl Compounds

This compound readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones. A key example is the decarboxylative Claisen condensation, which, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), yields β-keto esters. smolecule.com These products are significant intermediates in the synthesis of pharmaceuticals and natural products. The bulky tert-butyl group plays a crucial role in these reactions by sterically directing the nucleophilic attack to the desired carbonyl carbon. smolecule.com

The general mechanism involves the activation of the carbonyl group of this compound by the Lewis acid, making it more susceptible to nucleophilic attack by the enolate of the carbonyl substrate. smolecule.com This is followed by the elimination of a tert-butoxide group and subsequent decarboxylation to afford the β-keto ester.

Table 1: Examples of Condensation Reactions with Carbonyl Compounds

| Carbonyl Compound | Product | Catalyst | Reference |

| Aryl Methyl Ketones | Aryl β-diketo acids | Base | researchgate.net |

| Aldehydes/Ketones | β-keto esters | Lewis Acid | smolecule.com |

Base-Mediated Oxalylation of Activated Methylene (B1212753) Compounds

Activated methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing groups, can be effectively oxalylated using this compound in the presence of a base. The base abstracts a proton from the activated methylene group to generate a carbanion, which then acts as a nucleophile. This carbanion attacks one of the carbonyl groups of this compound.

Research has demonstrated the utility of this method in synthesizing a variety of compounds. For instance, the base-catalyzed oxalylation of methyl ketone moieties is a key step in certain synthetic pathways. mpdkrc.edu.in The choice of base and reaction conditions can be tuned to optimize the yield and selectivity of the desired product.

Table 2: Base-Mediated Oxalylation of Activated Methylene Compounds

| Activated Methylene Compound | Base | Product Type | Reference |

| Methyl Ketones | Various | β-dicarbonyl compounds | mpdkrc.edu.in |

Comparative Reactivity in Oxalylation (vs. Dimethyl/Diethyl Oxalate)

Studies have shown that this compound can offer advantages in terms of yield and reaction time compared to its counterparts, dimethyl oxalate and diethyl oxalate, in certain oxalylation reactions. researchgate.net An improved and efficient oxalylation of aryl methyl ketones was achieved with this compound, proving to be a critical step in the synthesis of aryl β-diketo acids, which are a promising class of HIV-1 integrase inhibitors. researchgate.netresearchgate.net This method allows for the rapid preparation of structurally diverse aryl β-diketo acids in impressive yields under mild conditions. researchgate.netresearchgate.net

The enhanced reactivity can be attributed to the electronic and steric properties of the tert-butyl group. While dimethyl and diethyl oxalate are commonly used in condensation reactions, the specific attributes of this compound can lead to more favorable outcomes in particular synthetic contexts. wikipedia.org For example, diethyl oxalate is known to condense with cyclohexanone (B45756) to produce a diketo-ester. wikipedia.org Flow microreactor systems have been utilized to achieve selective reactions of diethyl oxalate with organolithium species to form α-keto esters with high selectivity. kyoto-u.ac.jp

Table 3: Comparative Data in Oxalylation Reactions

| Oxalylating Agent | Substrate | Observation | Reference |

| This compound | Aryl Methyl Ketones | Advantages in yield and reaction time over dimethyl/diethyl oxalate. | researchgate.netresearchgate.net |

| Diethyl Oxalate | Cyclohexanone | Condenses to give a diketo-ester. | wikipedia.org |

| Diethyl Oxalate | Organolithiums | Selective formation of α-keto esters in a flow microreactor. | kyoto-u.ac.jp |

Chemo- and Regioselectivity in Reactions

The chemical behavior of oxalate esters is largely defined by the highly electrophilic nature of the ketone fragments. chim.it This allows for a wide range of selective reactions. chim.it In the context of this compound, the presence of two different ester groups—a methyl ester and a tert-butyl ester—introduces the potential for chemo- and regioselectivity.

The bulky tert-butyl group can sterically hinder one of the carbonyl groups, thereby directing nucleophilic attack to the less hindered methyl-ester-associated carbonyl. This steric hindrance is a key factor in controlling the regioselectivity of reactions. smolecule.com For instance, in reactions with Grignard reagents, the initial attack is likely to occur at the more accessible carbonyl group.

Furthermore, the differential reactivity of the methyl and tert-butyl ester groups under various conditions (e.g., hydrolysis, transesterification) can be exploited to achieve chemoselectivity. The tert-butyl ester is generally more susceptible to acid-catalyzed cleavage, while the methyl ester can be selectively saponified under basic conditions. This differential reactivity allows for the selective transformation of one ester group while leaving the other intact, providing a powerful tool for the synthesis of complex molecules.

In formal [4+2] cycloaddition reactions, pyrones can regioselectively accept a benzylic anion as a nucleophile in a conjugate addition, with the subsequent enolate attacking a pendant ester. nih.gov The steric hindrance of a tert-butyl group on the pyrone can, however, prevent the reaction from occurring. nih.gov

Table 4: Factors Influencing Chemo- and Regioselectivity

| Factor | Influence on Selectivity | Example | Reference |

| Steric Hindrance | Directs nucleophilic attack to the less hindered carbonyl. | The bulky tert-butyl group directs attack in condensation reactions. | smolecule.com |

| Differential Ester Reactivity | Allows for selective transformation of one ester group. | Acid-catalyzed cleavage of the tert-butyl ester. | |

| Substrate Structure | Can prevent reactions due to steric bulk. | A sterically hindered tert-butyl pyrone did not react in a formal [4+2] cycloaddition. | nih.gov |

Applications of Tert Butyl Methyl Oxalate in Advanced Organic Synthesis

As a Reagent in Carbon-Carbon Bond Formation

The electrophilic nature of the carbonyl carbons in tert-butyl methyl oxalate (B1200264) makes it an excellent reagent for forming new carbon-carbon bonds. Its application has been particularly noted in the synthesis of β-diketo acids and their derivatives, which are important structural motifs in various biologically active compounds.

Preparation of β-Diketo Acids

A highly efficient method for the preparation of aryl β-diketo acids involves the oxalylation of aryl methyl ketones with tert-butyl methyl oxalate. This reaction serves as a crucial step in building the pharmacophore of a promising class of HIV-1 integrase inhibitors. acs.orgnih.gov The process involves the coupling of substituted aryl methyl ketones with this compound in the presence of a base, such as sodium methoxide (B1231860), under mild conditions. acs.org This methodology has been shown to be superior to conventional methods using dimethyl oxalate or diethyl oxalate, offering advantages in both reaction time and yield. acs.orgresearchgate.net

The reaction is applicable to a wide array of aryl methyl ketones, including those with electron-donating and electron-withdrawing substituents, as well as bis(aryl methyl ketones). acs.org The resulting β-diketo acids are structurally diverse and can be prepared rapidly in impressive yields. nih.govresearchgate.net

Table 1: Oxalylation of Various Aryl Methyl Ketones with this compound acs.org

| Entry | Aryl Methyl Ketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | 4-Oxo-4-phenyl-2-hydroxy-2-butenoic acid methyl ester | 92 |

| 2 | 4'-Fluoroacetophenone | 4-(4-Fluorophenyl)-4-oxo-2-hydroxy-2-butenoic acid methyl ester | 95 |

| 3 | 4'-Chloroacetophenone | 4-(4-Chlorophenyl)-4-oxo-2-hydroxy-2-butenoic acid methyl ester | 94 |

| 4 | 4'-Bromoacetophenone | 4-(4-Bromophenyl)-4-oxo-2-hydroxy-2-butenoic acid methyl ester | 93 |

| 5 | 4'-Methylacetophenone | 4-(4-Methylphenyl)-4-oxo-2-hydroxy-2-butenoic acid methyl ester | 91 |

| 6 | 4'-Methoxyacetophenone | 4-(4-Methoxyphenyl)-4-oxo-2-hydroxy-2-butenoic acid methyl ester | 89 |

Reaction conditions: Aryl methyl ketone, this compound, sodium methoxide, mild conditions. Yields are for the isolated product.

Synthesis of Complex Keto Acid Derivatives

The utility of this compound extends to the synthesis of more complex keto acid derivatives. While direct examples are specific, the principle of its reactivity can be applied more broadly. For instance, α-keto esters can be synthesized through various methods, and the use of oxalates is a common strategy. pku.edu.cn The reaction of organometallic reagents, like Grignard reagents, with oxalates is a known method for preparing α-keto esters. pku.edu.cngoogle.com Although diethyl oxalate is commonly mentioned, the structural features of this compound could offer selectivity in certain synthetic contexts.

Furthermore, the synthesis of aryl α-keto esters has been achieved through the Friedel-Crafts acylation of aromatic compounds with reagents like ethyl oxalyl chloride, a derivative of an oxalate. mdpi.com The principles of these reactions, involving the introduction of a keto-ester functionality, are relevant to the potential applications of this compound in creating complex keto acid derivatives.

Coupling Reactions with Electron-Deficient Alkenes

Tertiary alkyl radicals generated from tert-alkyl methyl oxalates can undergo coupling reactions with electron-deficient alkenes. thieme-connect.com This type of reaction, often a Giese-type addition, allows for the formation of a new carbon-carbon bond between the tertiary carbon and the alkene. While the primary research in this area often focuses on the photoredox-catalyzed generation of these radicals, the fundamental coupling of the radical with an activated alkene is a key step. escholarship.orgnih.gov The reaction is particularly useful for creating sterically hindered carbon centers. thieme-connect.com

As an Activating Group in Photoredox Catalysis

In recent years, visible light photoredox catalysis has become a powerful tool in organic synthesis. This compound and related oxalate derivatives have been identified as effective activating groups for alcohols, enabling their conversion into alkyl radicals under mild, redox-neutral conditions. escholarship.orgnih.govresearchgate.netbeilstein-journals.org

Decarboxylative Alkylation and Radical Coupling Reactions

Alkyl oxalates, derived from alcohols, serve as bench-stable precursors for generating alkyl radicals. escholarship.orgnih.govresearchgate.net Under visible light irradiation and in the presence of a suitable photocatalyst, such as an iridium complex, these oxalates can undergo single-electron transfer followed by decarboxylation to form alkyl radicals. escholarship.orgbeilstein-journals.org This strategy avoids the need for stoichiometric reductants or oxidants, making the process redox-neutral. beilstein-journals.org

These generated radicals can then participate in a variety of coupling reactions. For example, they can be coupled with electron-deficient alkenes in a net redox-neutral fashion. escholarship.orgnih.gov This method has been applied to the coupling of tertiary and secondary alcohols with a wide range of Michael acceptors. escholarship.org A dual photoredox and nickel catalysis system has also been developed for the syn-alkylarylation of terminal alkynes using tertiary alkyl oxalates and aryl bromides. beilstein-journals.org

A notable application is in the deoxygenative borylation of tertiary alcohols, where readily accessible methyl oxalates are used as tert-alkyl radical precursors. rsc.org This reaction proceeds efficiently using an iridium photoredox catalyst and a boron source under blue LED irradiation. rsc.org

Formation of Quaternary Carbon Centers

A significant advantage of using this compound and related alkyl oxalates in photoredox catalysis is the ability to form challenging all-carbon quaternary centers. escholarship.orgnih.govresearchgate.netchemrxiv.org The generation of tertiary radicals from tertiary alcohols via their oxalate derivatives allows for their subsequent coupling with various partners to construct these sterically congested centers. escholarship.orgprinceton.edu

The coupling of these tertiary radicals with electron-deficient alkenes is particularly effective for this purpose. escholarship.orgnih.gov The reaction is often insensitive to steric hindrance around the radical-generating site, allowing for the efficient formation of products with adjacent isopropyl and tert-butyl groups. escholarship.orgnih.gov High yields have been reported even for the formation of vicinal quaternary stereocenters. escholarship.org This methodology has also been successfully applied using oxalates derived from complex natural products. escholarship.orgnih.gov

Recent advancements have also demonstrated the use of these oxalate-derived radicals in deoxy-alkynylation reactions to access valuable alkynylated all-carbon quaternary centers. chemrxiv.org This involves a photocatalytic process to promote the oxidative degradation of the oxalate and trapping of the resulting radical with an electrophilic alkynylating reagent. chemrxiv.org

Table 2: Formation of Quaternary Carbon Centers via Photoredox Catalysis escholarship.orgnih.gov

| Oxalate Precursor (from Alcohol) | Michael Acceptor | Product | Yield (%) |

|---|---|---|---|

| 1-Methyl-1-cyclohexyl oxalate | Benzyl acrylate | Benzyl 3-(1-methylcyclohexyl)propanoate | 92 |

| 1-Methyl-1-cyclohexyl oxalate | Methyl acrylate | Methyl 3-(1-methylcyclohexyl)propanoate | 88 |

| 1-Methyl-1-cyclohexyl oxalate | Acrylonitrile | 3-(1-Methylcyclohexyl)propanenitrile | 85 |

| tert-Butyl oxalate | Benzyl acrylate | Benzyl 3,3-dimethylbutanoate | 93 |

Reaction conditions: Oxalate salt, Michael acceptor, Ir[dF(CF3)ppy]2(dtbbpy)PF6 photocatalyst, visible light. Yields are for the isolated product.

Redox-Neutral Radical Generation Manifolds

A significant advancement in synthetic chemistry has been the development of methods for generating carbon radicals under mild, redox-neutral conditions, often driven by visible light photoredox catalysis. In this context, derivatives of this compound serve as exceptional precursors for tertiary alkyl radicals. The process typically involves the conversion of a tertiary alcohol into a corresponding monoalkyl oxalate salt, which is a stable, bench-top solid. escholarship.orgnih.gov

The general strategy involves the one-electron oxidation of an alkyl oxalate salt by an excited photocatalyst. beilstein-journals.orgresearchgate.net This single-electron transfer (SET) event generates a carboxylate radical, which rapidly undergoes fragmentation through the loss of two molecules of carbon dioxide, ultimately producing a tertiary alkyl radical. beilstein-journals.org This radical is then free to engage in a variety of useful chemical transformations.

| Catalyst System | Radical Precursor | Acceptor Type | Key Feature |

| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | Cesium Alkyl Oxalate | Electron-deficient alkenes | Redox-neutral fragment coupling escholarship.org |

| Ru(bpy)32+ / Hantzsch Ester | N-Phthalimidoyl Oxalate | Michael acceptors | Reductive radical generation beilstein-journals.org |

This table summarizes catalyst systems used in radical generation from oxalate derivatives.

Use as a Building Block in Complex Molecular Architectures

The utility of this compound extends to its role as a versatile building block for introducing complex functionality into molecules, particularly in the synthesis of natural products and their intermediates.

Oxalate half-esters, also known as monoalkyl oxalates, are highly valuable synthetic intermediates. rsc.org They serve as important linkers and building blocks for a range of pharmaceuticals and are instrumental in structure-activity relationship (SAR) studies. rsc.org However, their synthesis can be challenging due to the propensity for decarboxylation and the difficulty of selectively hydrolyzing only one ester group in a symmetrical dialkyl oxalate. rsc.orgacs.org

This compound provides a strategic solution to this problem. The differential reactivity of the methyl and tert-butyl esters allows for selective cleavage under specific conditions. For instance, the methyl ester can be selectively hydrolyzed under basic conditions while leaving the more robust tert-butyl group intact, effectively generating a tert-butyl oxalate half-ester. This provides a controlled method for accessing these valuable building blocks, which can be difficult to prepare via traditional partial saponification of symmetrical diesters. rsc.org These half-esters are crucial precursors for various transformations, including those involving radical decarboxylation. rsc.org

The application of oxalate chemistry is particularly impactful in the total synthesis of complex natural products. The ability to generate radicals from oxalate derivatives under mild conditions has been harnessed to forge challenging carbon-carbon bonds. For example, a key step in the total synthesis of the marine natural product Rameswaralide involved the generation of an allylic radical from a cesium oxalate precursor for a crucial intramolecular cyclization. nih.gov

Similarly, fragment coupling reactions enabled by oxalate-derived radicals have been utilized in the efficient synthesis of trans-clerodane natural products. orgsyn.org In these sophisticated syntheses, a reagent like this compound can be used to install the necessary oxalate functional group onto a complex intermediate derived from a tertiary alcohol. This oxalate group then serves as a latent radical precursor, which can be unmasked at a later stage using photoredox catalysis to trigger a key bond-forming event, demonstrating the strategic importance of this reagent in multi-step synthetic campaigns. nih.govorgsyn.org

Precursor for Oxalate Half-Esters

Strategic Utility in Medicinal Chemistry Synthesis

In medicinal chemistry, the precise construction of specific pharmacophores—the essential molecular features responsible for a drug's biological activity—is paramount. This compound has proven to be a highly effective reagent for building certain pharmacophores that are difficult to assemble using other methods.

A prominent application of this compound is in the synthesis of aryl β-diketo acids, a class of compounds that are potent inhibitors of HIV-1 integrase. nih.gov This enzyme is critical for the replication of the HIV virus, making it a key target for antiretroviral therapy. mdpi.com The β-diketo acid moiety is the key pharmacophore that chelates essential metal ions in the enzyme's active site.

The synthesis of this pharmacophore is typically achieved through the oxalylation of an aryl methyl ketone. nih.gov Research has shown that this compound is a superior reagent for this transformation compared to conventional agents like dimethyl oxalate or diethyl oxalate. nih.gov Its use leads to significantly higher yields and shorter reaction times under mild conditions. nih.gov The reaction involves the condensation of the enolate of an aryl methyl ketone with this compound, followed by hydrolysis of the resulting ester to furnish the target β-diketo acid. nih.gov This improved efficiency has facilitated the rapid preparation of diverse libraries of potential HIV-1 integrase inhibitors for biological evaluation. nih.govacs.org

| Aryl Methyl Ketone | Oxalylating Agent | Base | Significance |

| Halogen-substituted Acetophenones | This compound | NaH | Efficient construction of the β-diketo acid pharmacophore for HIV-1 integrase inhibitors. nih.govnih.gov |

| Acetyl Phenanthrene Intermediates | This compound | LHMDS | Key step in the synthesis of novel phenanthrene-based HIV-1 integrase inhibitors. nih.govacs.org |

This table illustrates the use of this compound in the synthesis of HIV-1 integrase inhibitor precursors.

Theoretical and Computational Investigations

Quantum Chemical Studies (DFT, MP2)

Quantum chemical studies, particularly using Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are foundational for understanding the electronic structure and energy of tert-butyl methyl oxalate (B1200264). These methods are used to calculate the molecule's properties with a high degree of accuracy. While the compound is utilized in various chemical syntheses, detailed computational studies focusing specifically on the isolated molecule are not extensively documented in publicly available literature. core.ac.ukresearchgate.netacs.orgmdpi.comacs.orgacs.org However, the principles of these analytical methods can be described.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For tert-butyl methyl oxalate, this would involve calculating key bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the parameters that would be determined.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C1-C2 | Data not available | O1-C1-C2 | Data not available |

| C1-O1 | Data not available | O2-C1-O1 | Data not available |

| C2-O3 | Data not available | O3-C2-C1 | Data not available |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. A smaller gap suggests the molecule is more reactive. For this compound, these values would indicate its susceptibility to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of this compound (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the properties that would be calculated.)

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Chemical reactivity descriptors provide quantitative measures of local reactivity in a molecule.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, helping to identify electrostatic interactions and reactive sites.

Fukui Functions: These functions are used to predict the most likely sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density when an electron is added or removed.

Table 3: Mulliken Atomic Charges for Selected Atoms of this compound (Note: Specific computational data for this compound is not available in the reviewed literature. This table illustrates the type of data provided by this analysis.)

| Atom | Atomic Charge (a.u.) |

|---|---|

| O (carbonyl) | Data not available |

| C (carbonyl) | Data not available |

| O (ether) | Data not available |

| C (methyl) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen atoms as regions of high electron density.

Chemical Reactivity Descriptors (Fukui Functions, Mulliken Atomic Charges)

Vibrational Analysis and Spectral Prediction

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and rocking of bonds. This analysis helps to confirm the molecule's structure and functional groups. While experimental spectra for this compound exist, detailed computational assignments are not readily found in the literature.

Potential Energy Surface Analysis for Reaction Mechanisms

Potential Energy Surface (PES) analysis is a powerful computational method used to study the mechanism of chemical reactions. It maps the energy of a system as a function of the positions of its atoms. By identifying transition states (energy barriers) and reaction intermediates (local minima), a PES analysis can elucidate the step-by-step pathway of a reaction. For instance, studying the decomposition or reaction of this compound, such as its use in oxalylation reactions, would benefit from a PES analysis to understand the energy requirements and preferred reaction pathways. researchgate.net

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational isomerism around the central carbon-carbon single bond of the oxalate core and the C-O ester bonds. Computational chemistry provides a powerful lens through which to explore the potential energy surface of this molecule, identifying stable conformers and the energy barriers that separate them. While detailed, peer-reviewed computational studies focusing exclusively on this compound are not extensively available in the public domain, its conformational preferences can be inferred from theoretical principles and studies on analogous dialkyl oxalates.

The key dihedral angle governing the major conformational states is the O=C-C=O angle (ω). In simple dialkyl oxalates, two primary conformations are typically considered: a planar anti-periplanar (or trans) conformation (ω ≈ 180°) and a non-planar synclinal (or gauche) conformation. A planar syn-periplanar (cis) conformation (ω ≈ 0°) is generally disfavored due to strong electrostatic repulsion between the carbonyl oxygens.

For this compound, the presence of the sterically demanding tert-butyl group introduces significant complexity compared to simpler esters like dimethyl oxalate. This bulkiness is expected to influence the relative energies of the conformers and the rotational barriers.

Research Findings:

Theoretical investigations on similar oxalate esters reveal that the anti-periplanar conformation is often the global minimum, benefiting from reduced steric hindrance and favorable dipole alignment. However, a non-planar gauche conformer is often close in energy, and in some cases, may even be the ground state. The balance between stabilizing electronic effects, which tend to favor planarity, and destabilizing steric repulsions dictates the precise conformational preference.

A recent rotational spectroscopy and computational study on methyl tert-butyl ether (MTBE) highlighted the significant impact of the tert-butyl group on molecular structure and internal dynamics, revealing complex splitting patterns due to internal rotation. rsc.org A similar level of complexity would be expected for this compound. Studies on N,N'-disubstituted oxalamides have also confirmed through theoretical calculations that the anti-periplanar conformation represents a minimum on the potential energy surface. mdpi.com

Interactive Data Table: Hypothetical Conformational States of this compound

Disclaimer: The following table presents hypothetical data derived from general principles of conformational analysis and typical values for related compounds, as specific published computational data for this compound is scarce. It is intended for illustrative purposes to depict the likely conformational landscape.

| Conformer | O=C-C=O Dihedral Angle (ω) | Relative Energy (kcal/mol) | Key Feature |

| gauche (Twisted) | ~120° | 0.00 (Global Minimum) | Non-planar structure minimizes steric clash from the tert-butyl group. |

| anti-periplanar (Trans-like) | ~180° | 0.5 - 1.5 | Near-planar, but likely slightly puckered to accommodate the tert-butyl group. |

| Rotational Transition State | ~90° | 2.0 - 4.0 | Energy barrier for rotation between gauche and anti-periplanar forms. |

| syn-periplanar (Cis-like) | ~0° | > 5.0 | Highly disfavored due to severe steric and electrostatic repulsion. |

Advanced Characterization Methodologies for Oxalate Esters

Spectroscopic Techniques in Structural Elucidation

Spectroscopy provides invaluable insights into the molecular framework and electronic environment of tert-butyl methyl oxalate (B1200264). By probing the interactions of the molecule with electromagnetic radiation, detailed information about its functional groups and connectivity can be obtained.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of tert-butyl methyl oxalate, the most characteristic absorptions are associated with the carbonyl (C=O) groups of the ester functionalities. The presence of two distinct ester groups, methyl and tert-butyl, influences the vibrational frequencies. The IR spectrum of this compound typically displays strong absorption bands in the carbonyl stretching region. nih.govcdnsciencepub.com Due to vibrational coupling between the two adjacent carbonyl groups, oxalate esters often exhibit two distinct C=O stretching bands. cdnsciencepub.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Asymmetric) | 1760 - 1780 | Strong |

| C=O Stretch (Symmetric) | 1730 - 1755 | Strong |

| C-O Stretch | 1100 - 1300 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

This table presents typical IR absorption ranges for dialkyl oxalates.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Saturated esters like this compound primarily exhibit n → π* transitions associated with the carbonyl groups. These transitions are typically weak and occur in the ultraviolet region. Photolysis studies on related oxalate esters indicate an absorption maximum around 244 nm, which is characteristic of the oxalate chromophore. cdnsciencepub.com UV-Vis spectroscopy can also be employed in kinetic studies and titrations to monitor reactions involving the oxalate moiety. beilstein-journals.orgrsc.org

| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

| n → π* | ~244 | Low |

This table presents typical UV-Vis absorption data for oxalate esters.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum is characterized by two sharp singlets, corresponding to the chemically distinct protons of the tert-butyl and methyl groups. acs.org The integration of these signals (9:3 ratio) confirms the presence of these two groups.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbons of the oxalate group resonate at a characteristic downfield shift.

| ¹H NMR Data (400 MHz, CDCl₃) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 3.85 | Singlet |

| 1.54 | Singlet |

| ¹³C NMR Data | |

| Typical Chemical Shift (δ) ppm | Assignment |

| 154 - 160 | C=O |

| ~83 | -C (CH₃)₃ |

| ~53 | -OC H₃ |

| ~28 | -C(C H₃)₃ |

NMR data is based on reported values and typical shifts for similar structures. nih.govacs.orgacs.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. The photolysis of oxalate esters is a known route to generate alkyl and alkoxycarbonyl radicals. cdnsciencepub.comresearchgate.net In the context of this compound, UV irradiation can lead to the formation of tert-butoxycarbonyl and methoxycarbonyl radicals through cleavage of the C-O or C-C bonds. ESR spectroscopy is instrumental in detecting and characterizing these transient radical intermediates. researchgate.netutexas.eduucl.ac.uk Studies on similar systems have shown that the photolysis of fluorenone oxime tert-butyl oxalate generates tert-butoxycarbonyl radicals, which can subsequently decarboxylate to form tert-butyl radicals. researchgate.net ESR allows for the determination of hyperfine coupling constants, which helps in identifying the structure of the radical species. cdnsciencepub.comucl.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions. While this compound is often described as a liquid or semi-solid at room temperature, obtaining a single crystal suitable for X-ray diffraction would provide unambiguous structural confirmation in the solid state. sigmaaldrich.com For related oxalate esters, such as di-tert-butyl oxalate, X-ray studies have been successfully conducted, revealing details about their molecular packing and conformation. researchgate.net In the absence of a crystal structure for this compound itself, computational modeling and comparison with crystallographic data of analogous compounds remain the primary methods for understanding its solid-state properties. iucr.orgiucr.orgnih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (Molecular Weight: 160.17 g/mol ), electron impact (EI) ionization typically leads to the formation of a molecular ion (M⁺•) and various fragment ions. nih.gov

The fragmentation of esters is well-characterized and often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways include:

Loss of a tert-butyl radical (-•C(CH₃)₃): This results in a fragment ion corresponding to the methoxycarbonyl cation.

Loss of a methoxy (B1213986) radical (-•OCH₃): This leads to the formation of the tert-butoxycarbonyl cation.

Loss of a methyl radical (-•CH₃): This can occur from the tert-butyl group, a common fragmentation pattern for tert-butyl containing compounds. researchgate.net

McLafferty Rearrangement: This is not possible for this compound as it lacks the required gamma-hydrogens.

Analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) allows for the separation of the compound from a mixture before its mass analysis. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful tool used for the analysis of related oxalate compounds. nih.gov

| Fragment Ion (m/z) | Possible Identity / Loss |

| 160 | [M]⁺• (Molecular Ion) |

| 145 | [M - CH₃]⁺ |

| 103 | [M - C₄H₉]⁺ or [COOC(CH₃)₃]⁺ |

| 89 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

| 57 | [C(CH₃)₃]⁺ |

This table presents predicted major fragments based on the structure of this compound and general fragmentation rules for esters. libretexts.orgresearchgate.netresearchgate.net

Chromatographic Methods for Purity Assessment and Separation

The purity assessment and separation of oxalate esters, including this compound, are critical for ensuring their quality and suitability for various applications. Chromatographic techniques are the primary methods employed for these purposes, offering high resolution and sensitivity for both qualitative and quantitative analysis. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most utilized techniques, often coupled with mass spectrometry (MS) for definitive identification of the main component and its potential impurities.

Gas Chromatography (GC)

Gas chromatography is a robust and widely used method for the analysis of volatile and semi-volatile compounds like this compound. Its high efficiency allows for the separation of closely related substances, making it ideal for purity assessment.

Methodology and Findings:

In a typical GC analysis of oxalate esters, a sample is vaporized and injected onto a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The choice of the stationary phase is critical for achieving the desired separation.

While specific research detailing GC methods exclusively for this compound is not abundant in publicly available literature, extensive research on analogous compounds provides a strong framework for its analysis. For instance, the analysis of reaction products in the synthesis of various oxalate esters, such as di-t-butyl oxalate and diethyl oxalate, frequently employs gas-liquid phase chromatography (GLC) for monitoring and purity analysis. Furthermore, detailed GC-MS methods have been developed for the quantification of oxalate in biological samples, which, after a derivatization step, share structural similarities with this compound. annlabmed.org

A common setup for analyzing such esters involves a fused silica (B1680970) capillary column, like an SPB-1 or similar non-polar to mid-polar column, coupled with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification. annlabmed.org The MS detector is particularly powerful as it provides structural information, confirming the identity of the main peak as this compound and helping to elucidate the structure of any impurities. The PubChem database notes the existence of GC-MS data for this compound.

A hypothetical, yet representative, GC method for the purity analysis of this compound is outlined below. The parameters are based on established methods for similar analytes. annlabmed.org

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Value/Description |

| Column | SPB-1 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of 1 mL/min |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Program | Initial Temp: 60°C, hold for 2 minRamp 1: 10°C/min to 180°CRamp 2: 25°C/min to 300°C, hold for 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Interface Temp | 280°C |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Scan Range | m/z 40-400 |

This table is a representative example based on methods for analogous compounds. annlabmed.org

Potential impurities in a sample of this compound could include starting materials like tert-butanol (B103910) and methyl chloroformate, by-products such as di-tert-butyl oxalate and dimethyl oxalate, or degradation products. A well-optimized GC method would be able to separate these compounds, allowing for their quantification and an accurate determination of the purity of this compound, which is commercially available at purities of around 97%. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another powerful technique for the analysis and purification of oxalate esters. It is particularly useful for less volatile compounds or those that may be thermally unstable, although this compound is generally suitable for GC. HPLC can be used for both analytical purity assessment and for preparative separation to obtain high-purity material. evitachem.com

Methodology and Findings:

In HPLC, the separation occurs based on the analyte's interaction with a solid stationary phase (e.g., silica, C18) and a liquid mobile phase. For oxalate esters, reverse-phase HPLC is a common approach.

Research on related compounds demonstrates the utility of HPLC for purity assessment. For example, the purity of various drug substances that are oxalate salts is routinely determined by HPLC, showcasing the method's capability to resolve the main compound from its related impurities. mdpi.com Similarly, in synthetic procedures involving oxalate derivatives, HPLC is a key analytical tool to monitor reaction progress and confirm the purity of the final product. evitachem.com

For the purity assessment of this compound, a reverse-phase HPLC method would likely be employed. A C18 column is a common choice for the stationary phase due to its versatility. The mobile phase would typically consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is often achieved using an ultraviolet (UV) detector, as the ester carbonyl groups exhibit some UV absorbance.

Table 2: Illustrative HPLC Parameters for Purity Assessment of Oxalate Esters

| Parameter | Value/Description |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This table is an illustrative example based on general methods for ester analysis. nih.gov

Preparative Chromatography:

Beyond analytical assessment, column chromatography is the standard method for the purification of oxalate esters on a laboratory scale. Following a synthesis, crude this compound can be purified by passing it through a column packed with silica gel. A solvent system with low polarity, such as a mixture of hexanes and ethyl acetate, would likely be used to elute the compound from the column, effectively separating it from more polar impurities.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems

The advancement of chemical synthesis is intrinsically linked to the discovery of new and efficient catalytic systems. For reactions involving tert-butyl methyl oxalate (B1200264), research is moving beyond traditional acid and base catalysis towards more sophisticated and selective methods. A significant area of development is in the realm of photoredox catalysis . The use of iridium and ruthenium-based photocatalysts, in conjunction with visible light, has been shown to facilitate the generation of radicals from oxalate derivatives. beilstein-journals.orgdiva-portal.orguni-regensburg.de This approach allows for reactions to be conducted under mild conditions, expanding the functional group tolerance and providing access to new reaction pathways. diva-portal.org

Another promising frontier is the use of nickel catalysis for cross-coupling reactions. The combination of photoredox and nickel catalysis has enabled the coupling of organic halides with oxalates to form esters. chinesechemsoc.org This dual catalytic system opens up new possibilities for carbon-carbon bond formation. Furthermore, research into iron-based catalysts is gaining traction as a more sustainable and cost-effective alternative to precious metal catalysts. acs.org Iron photoredox catalysis has shown potential in various transformations, and its application to reactions with tert-butyl methyl oxalate is an active area of investigation. acs.org

Beyond metal-based systems, organocatalysis offers a metal-free approach to activating this compound and its derivatives. The development of novel organic catalysts could lead to more environmentally benign and selective transformations.

Expansion of Reaction Scope and Substrate Diversity

A primary focus of future research is to broaden the range of chemical transformations that can be achieved using this compound. While its use in the synthesis of β-keto esters is well-established, new applications are continually being discovered. A notable area of expansion is the use of tert-alkyl oxalates in Giese-type reactions . Under photoredox conditions, these compounds can generate tertiary alkyl radicals that add to electron-deficient alkenes, forming new carbon-carbon bonds. researchgate.net

The Minisci reaction , a method for the alkylation of electron-deficient heterocycles, represents another avenue for expanding the utility of this compound. The use of tert-alkyl oxalate salts allows for the direct introduction of tertiary alkyl substituents into a variety of heterocyclic substrates, which are common motifs in pharmaceuticals and agrochemicals. nsf.gov

Furthermore, the development of syn-alkylarylation of alkynes using tertiary alkyl oxalates in combination with photoredox and nickel catalysis demonstrates the potential for three-component coupling reactions. beilstein-journals.org This strategy allows for the simultaneous introduction of both an alkyl and an aryl group across a triple bond, providing rapid access to complex molecular architectures. Research in this area will likely focus on expanding the scope of all three components: the oxalate derivative, the alkyne, and the aryl partner.

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound into continuous flow and automated synthesis platforms is a key step towards making its applications more efficient, scalable, and reproducible. Flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions that are difficult to control in a batch setup. A notable application is the selective Grignard addition to dialkyl oxalates to produce α-keto esters, where flow conditions can minimize the formation of undesired side products. fhnw.chfhnw.ch Future work will likely focus on adapting other reactions involving this compound, such as photoredox-catalyzed processes, to flow systems.

Automated synthesis platforms are revolutionizing the way chemical libraries are prepared and new reaction conditions are screened. The use of the tert-butyl group as a protecting group is already well-established in automated peptide synthesis, highlighting its compatibility with automated processes. fiveable.mewikipedia.org The development of automated systems that can handle the specific requirements of reactions with this compound will accelerate the discovery of new applications and the optimization of existing ones. researchgate.netubc.ca This includes the automated screening of catalysts, solvents, and other reaction parameters to rapidly identify optimal conditions.

Exploration of New Protecting Group Strategies via the Tert-butyl Moiety

The tert-butyl group is a cornerstone of protecting group chemistry due to its steric bulk and its stability under a wide range of conditions, yet its lability under acidic conditions. peptide.comontosight.ai The tert-butyl moiety within this compound presents an opportunity to develop novel protecting group strategies.

One area of exploration is the development of new methods for the introduction and removal of the tert-butyl group, potentially leveraging the reactivity of the adjacent oxalate functionality. The oxalate portion could act as a handle for selective cleavage under specific conditions, offering an orthogonal deprotection strategy in the presence of other acid-sensitive groups.

Furthermore, the tert-butyl oxalate group itself could be investigated as a protecting group for alcohols. Its unique electronic and steric properties might offer advantages over traditional tert-butyl ethers or esters in certain synthetic contexts. Research in this area would involve studying the stability of the tert-butyl oxalate group under various reaction conditions and developing mild and selective methods for its cleavage. The ability to transform the stable tert-butyl group into other functional groups, as has been demonstrated with tert-butyl thioethers, could also be a fruitful avenue of research. researchgate.net

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern organic synthesis, enabling the prediction of reaction outcomes and the rational design of new catalysts and reagents. For this compound, Density Functional Theory (DFT) can be employed to study reaction mechanisms, transition states, and the influence of different catalysts. amelica.orgresearchgate.net For instance, DFT studies on the decomposition of related compounds like tert-butyl methyl ether have provided insights into the stability and reactivity of the tert-butyl cation. amelica.org Similar studies on this compound could elucidate the factors controlling its reactivity in various transformations.

Computational modeling can also be used to understand and predict the reactivity of radical intermediates generated from this compound. Studies on the addition of the tert-butyl radical to various substrates can help in predicting the feasibility and selectivity of new reactions. nsf.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl methyl oxalate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves esterification of oxalic acid with tert-butanol and methanol under acid catalysis. Key parameters include temperature (40–60°C), stoichiometric ratios (1:2:1 for oxalic acid:tert-butanol:methanol), and reaction time (4–6 hrs). Purity validation requires gas chromatography (GC) with flame ionization detection (FID) or HPLC using a C18 column . Orthogonal methods like FT-IR (to confirm ester C=O bonds at ~1740 cm⁻¹) and NMR (¹H NMR for tert-butyl protons at δ 1.2–1.4 ppm) are recommended .

Q. How should researchers design experiments to characterize this compound’s stability under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–12) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 210–240 nm for ester groups) and quantify hydrolytic byproducts (tert-butanol, methanol) using headspace GC-MS. Data should be analyzed using Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. How can conflicting data on this compound’s degradation pathways in advanced oxidation processes (AOPs) be resolved?

- Methodological Answer : Discrepancies often arise from radical scavenging effects (e.g., tert-butyl alcohol vs. methanol) and pH-dependent reaction mechanisms. Use isotopic labeling (e.g., deuterated solvents) and electron paramagnetic resonance (EPR) with spin traps (DMPO/TEMP) to identify dominant radicals (•OH vs. SO₄•⁻). Compare degradation kinetics in UV/H₂O₂, Fenton, and persulfate systems, and validate using LC-QTOF-MS to track intermediate formation .

Q. What computational models are suitable for predicting this compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to calculate transition-state energies and Fukui indices for electrophilic sites. Validate models against experimental kinetic data (e.g., SN2 reactions with amines or thiols). Solvent effects can be incorporated using the polarizable continuum model (PCM) .

Q. How do steric effects from the tert-butyl group influence the compound’s catalytic applications in asymmetric synthesis?

- Methodological Answer : Perform kinetic resolution experiments using chiral catalysts (e.g., Jacobsen’s salen complexes) and compare enantiomeric excess (ee) with less bulky analogs. Synchrotron X-ray crystallography can reveal steric hindrance in transition states. Statistical analysis (e.g., multivariate regression) should correlate tert-butyl substitution patterns with ee values .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for resolving batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply design of experiments (DoE) with response surface methodology (RSM) to optimize variables (catalyst concentration, temperature). Use ANOVA to identify significant factors. For quality control, implement principal component analysis (PCA) on GC-MS and NMR datasets to detect outlier batches .

Q. How should researchers address discrepancies between theoretical and observed NMR chemical shifts?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) and conformational dynamics using variable-temperature NMR. Cross-validate with computational NMR tools (e.g., ACD/Labs or Gaussian-based predictions). If shifts persist, consider impurities or tautomerism and confirm via high-resolution mass spectrometry (HRMS) .

Safety & Compliance

Q. What protocols ensure safe handling of this compound in oxygen-sensitive reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.